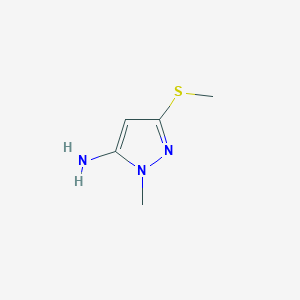
2-Pyrazinecarbothioamide, 5-chloro-
Übersicht
Beschreibung
2-Pyrazinecarbothioamide, 5-chloro- (2-PTCA-5Cl) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms and two sulfur atoms, and a chlorine atom attached to the ring. It is commonly used in organic synthesis and is a versatile building block for a variety of compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
A significant body of research has been dedicated to the synthesis of chlorinated pyrazoline and pyrazine derivatives, showcasing their potential in biological and pharmaceutical applications. For instance, Rathod and Chavan (2021) demonstrated the synthesis of chlorinated 3,5-diaryl-2-pyrazolines, highlighting their potent biological activities, which necessitated further biological screening of these novel compounds (Rathod & Chavan, 2021). Similarly, Hamada and Abdo (2015) synthesized acetoxysulfonamide pyrazole derivatives and investigated their antimicrobial and antioxidant activities, underscoring the efficacy of chloro derivatives in these roles (Hamada & Abdo, 2015).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of these compounds have also been a focal point of research. Zítko et al. (2013) explored the antimycobacterial activity of 5-Chloro-N-phenylpyrazine-2-carboxamides, finding them effective against Mycobacterium tuberculosis with minimal cytotoxicity, suggesting potential applications in tuberculosis treatment (Zítko et al., 2013). Additionally, Doležal et al. (2003) highlighted the antituberculotic and antifungal activities of substituted 5-aroylpyrazine-2-carboxylic acid derivatives, indicating their efficacy in combating infectious diseases (Doležal et al., 2003).
Structural and Physicochemical Characterization
Research has also extended into the structural and physicochemical characterization of these compounds. Sebastian et al. (2016) conducted a comprehensive study on 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide, employing spectroscopic and quantum chemical studies to evaluate its antiviral activity and molecular docking, highlighting its potential in antiviral therapy (Sebastian et al., 2016).
Antioxidant and DNA Binding Properties
Furthermore, Kitawat and Singh (2014) explored the antioxidant and DNA-binding properties of novel pyrazine moiety bearing 2-pyrazoline derivatives, elucidating their significant potential in medicinal chemistry through antibacterial and antioxidant activities (Kitawat & Singh, 2014).
Eigenschaften
IUPAC Name |
5-chloropyrazine-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUKECJHESITDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazinecarbothioamide, 5-chloro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





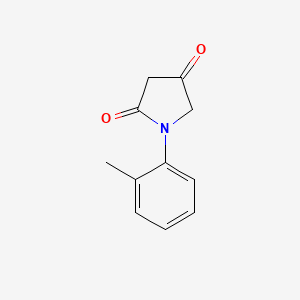
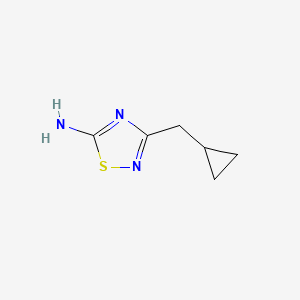
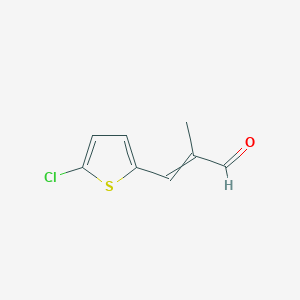
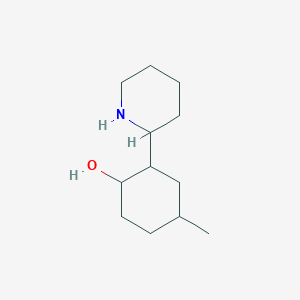
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)

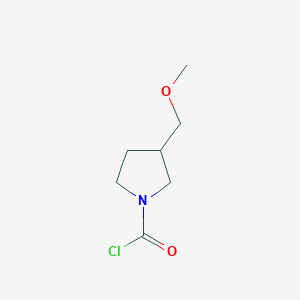

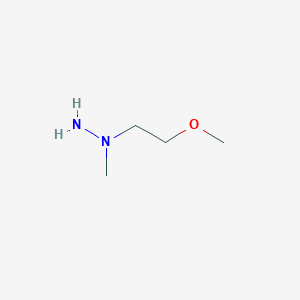
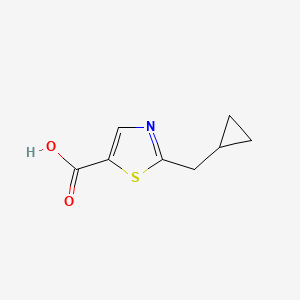
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
